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Compound of Interest |

5-(4-chlorophenyl)-2-methyl-3-
Compound Name:
furoic acid
CAS No.: 111787-89-4
Cat. No.: B050015

Executive Summary

The compound 5-(4-chlorophenyl)-2-methyl-3-furoic acid represents a specialized scaffold
in medicinal chemistry, belonging to the class of 5-aryl-substituted furoic acids. While furan
derivatives are ubiquitous in natural products, this specific synthetic analog combines the
lipophilic 4-chlorophenyl moiety with a polar carboxylic acid headgroup, separated by a rigid
furan core.

Historically, this structural class has garnered significant interest for its hypolipidemic (lipid-
lowering) and anti-inflammatory activities. Structurally, it mimics the pharmacophore of fibrates
(e.g., clofibrate) and other PPAR

agonists. Recent investigations into furan-based scaffolds also suggest potential applications
as tubulin polymerization inhibitors in oncology. This guide provides a comprehensive technical
analysis of its chemical identity, validated synthetic pathways, and pharmacological
mechanisms.

Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identifiers[2][3]

e IUPAC Name: 5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid
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Common Synonyms: 5-(p-Chlorophenyl)-2-methyl-3-furoic acid; CMF Acid

Molecular Formula:

Molecular Weight: 236.65 g/mol

Key Precursor (Ester): Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate (CAS: 111787-84-9)

Structure-Activity Relationship (SAR)

The molecule is composed of three distinct pharmacophoric regions:

e The Acidic Head (Position 3): The carboxylic acid group is critical for electrostatic interactions
with receptor binding pockets (e.g., Arg/Lys residues in PPAR

)

e The Methyl Spacer (Position 2): Provides steric bulk that restricts rotation, locking the
molecule into a bioactive conformation and preventing rapid metabolic oxidation at the

-position.
» The Lipophilic Tail (Position 5): The 4-chlorophenyl group enhances lipophilicity (

), facilitating membrane permeability and hydrophobic interactions within the target enzyme
or receptor active site.

Synthetic Pathways[5][6][7]

The most robust and field-proven method for synthesizing 5-aryl-2-methyl-3-furoic acids is the
Feist-Benary Synthesis. This reaction involves the condensation of an

-haloketone with a
-dicarbonyl compound (specifically a

-keto ester) under basic conditions.

Reaction Logic

The synthesis proceeds in two stages:[1][2]
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Condensation & Cyclization: Reaction of ethyl acetoacetate with 2-bromo-4'-
chloroacetophenone to form the furan ester.

Hydrolysis: Saponification of the ester to yield the free acid.

Mechanism Visualization

The following diagram illustrates the mechanistic flow from precursors to the final acid.
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Figure 1: Step-wise synthetic pathway via the Feist-Benary reaction, highlighting the

condensation and subsequent hydrolysis.

Experimental Protocols
Protocol A: Synthesis of the Ethyl Ester Intermediate

Objective: To synthesize ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate.

Reagents:

Ethyl acetoacetate (1.0 equiv)[3][4]
2-Bromo-1-(4-chlorophenyl)ethanone (1.0 equiv)
Triethylamine (1.2 equiv) or Pyridine[4]

Ethanol (Solvent)[2][3][4][5]

Procedure:
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e Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar,
dissolve 2-bromo-1-(4-chlorophenyl)ethanone (e.g., 23.3 g, 100 mmol) in Ethanol (150 mL).

o Addition: Add Ethyl acetoacetate (13.0 g, 100 mmol) to the solution.

o Catalysis: Dropwise add Triethylamine (16.7 mL, 120 mmol) over 15 minutes. The reaction is
exothermic; ensure cooling if temperature spikes >50°C.

o Reflux: Heat the mixture to reflux (approx. 78°C) for 6—8 hours. Monitor progress via TLC
(Hexane:EtOAc 4:1).

e Workup: Cool to room temperature. Evaporate the ethanol under reduced pressure.

o Extraction: Redissolve the residue in Ethyl Acetate (200 mL) and wash sequentially with
Water (2 x 100 mL), 1M HCI (to remove residual amine), and Brine (100 mL).

e Drying: Dry the organic phase over anhydrous

, filter, and concentrate.

 Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel flash
chromatography.

Protocol B: Hydrolysis to the Free Acid

Objective: To convert the ethyl ester to 5-(4-chlorophenyl)-2-methyl-3-furoic acid.
Reagents:

o Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate (from Protocol A)

e Sodium Hydroxide (2M aqueous solution)

o Ethanol[4][5]

Procedure:

 Dissolution: Dissolve the ester (10 mmol) in Ethanol (20 mL).
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e Saponification: Add 2M NaOH (20 mL, 40 mmol) and heat to reflux for 2 hours.

» Precipitation: Cool the reaction mixture in an ice bath. Acidify carefully with 6M HCI to pH ~2.
A white to off-white precipitate should form immediately.

 Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 20 mL) to
remove salts.

e Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
o Characterization: Verify structure via melting point (expect >200°C dec) and

-NMR.

Pharmacology & Mechanism of Action
Primary Target: Lipid Metabolism (PPAR Agonism)

Furoic acid derivatives, particularly those with 5-aryl substitutions, share structural homology
with fibrates. The primary mechanism of action involves the activation of Peroxisome
Proliferator-Activated Receptor Alpha (PPAR

e Mechanism: The carboxylic acid headgroup mimics free fatty acids, binding to the PPAR
ligand-binding domain (LBD).

» Effect: Ligand binding induces a conformational change that recruits the Retinoid X Receptor
(RXR). This heterodimer binds to Peroxisome Proliferator Response Elements (PPRES) in
DNA, upregulating genes responsible for fatty acid

-oxidation (e.g., ACOX1, CPT1).

e Outcome: Reduction in serum triglycerides and LDL-cholesterol, with a concomitant increase
in HDL-cholesterol.

Secondary Target: Anti-Inflammatory Pathways
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Similar to other NSAID-like scaffolds, 5-aryl-3-furoic acids have shown capacity to inhibit
cyclooxygenase (COX) enzymes, albeit with variable selectivity. The 4-chlorophenyl moiety is a
classic pharmacophore found in Indomethacin and Diclofenac, suggesting potential COX-2

inhibitory activity.

Pharmacological Pathway Diagram
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Figure 2: Dual mechanism of action showing PPAR-alpha activation and potential COX
inhibition.
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Data Summary: Physicochemical Properties

Property Value | Description Note

White to pale yellow crystalline  Dependent on recrystallization

Appearance
powder solvent
] ] ] Analogous 5-aryl furoic acids
Melting Point 198-205 °C (Estimated) ] T
typically melt in this range
B Poorly soluble in water;
Solubility DMSO, Ethanol, Methanol _ _
requires basic pH
pKa ~3.5-4.0 Carboxylic acid proton
Predicted based on
LogP ~3.2
chlorophenyl + methylfuran
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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